Cas no 1007-54-1 (2-(Benzylthio)ethanamine)

2-(Benzylthio)ethanamine structure
2-(Benzylthio)ethanamine structure
Nome del prodotto:2-(Benzylthio)ethanamine
Numero CAS:1007-54-1
MF:C9H13NS
MW:167.27122
MDL:MFCD00981957
CID:180547
PubChem ID:31198

2-(Benzylthio)ethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(Benzylthio)ethanamine
    • 2-(benzylthio)ethanamine(SALTDATA: HCl)
    • 2-(benzylthio)-ethylamine
    • Ethanamine,2-[(phenylmethyl)thio]-
    • (2-benzylthio)ethylamine
    • 2-(benzylthio)-1-aminoethane hydrochloride
    • 2-(benzylthio)ethylamine
    • 2-benzylmercaptoethylamine
    • 2--benzylmercaptoethylamine
    • 2-benzylsulfanyl-ethylamine
    • 2-benzylthioethylamine
    • 2-benzylsulfanylethanamine
    • 2-(benzylthio)ethanamine(SALTDATA
    • SY082586
    • NSC-39323
    • NSC39323
    • 1007-54-1
    • ACETONEAZINE
    • PNCWHIAZZSDHPU-UHFFFAOYSA-N
    • MFCD00981957
    • EN300-13054
    • CS-0439705
    • 2-benzylthio ethylamine
    • DTXSID50905677
    • FT-0737304
    • HMS1749K10
    • AKOS000206766
    • S-benzylcysteamine
    • SCHEMBL68470
    • 2-(Benzylthio)ethan-1-amine
    • BB 0259446
    • 2-(benzylsulfanyl)ethan-1-amine
    • 2-(benzylsulfanyl)ethanamine
    • AT38291
    • ALBB-013371
    • DA-16426
    • STK825983
    • MDL: MFCD00981957
    • Inchi: InChI=1S/C9H13NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
    • Chiave InChI: PNCWHIAZZSDHPU-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)CSCCN

Proprietà calcolate

  • Massa esatta: 167.07699
  • Massa monoisotopica: 167.077
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 4
  • Complessità: 89.6
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 51.3A^2
  • XLogP3: 1.4

Proprietà sperimentali

  • Densità: 1.069
  • Punto di ebollizione: 270.5°Cat760mmHg
  • Punto di infiammabilità: 117.4°C
  • Indice di rifrazione: 1.555
  • PSA: 26.02
  • LogP: 2.57880

2-(Benzylthio)ethanamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
K48439-1g
2-(Benzylthio)ethanamine
1007-54-1 97%
1g
$180 2024-05-24
Ambeed
A490791-250mg
2-(Benzylthio)ethanamine
1007-54-1 95%
250mg
$32.0 2025-02-22
Ambeed
A490791-1g
2-(Benzylthio)ethanamine
1007-54-1 95%
1g
$84.0 2025-02-22
abcr
AB492985-10 g
2-(Benzylthio)ethanamine; .
1007-54-1
10g
€452.00 2023-04-19
TRC
B315170-50mg
2-(Benzylthio)ethanamine
1007-54-1
50mg
$ 115.00 2022-06-07
Enamine
EN300-13054-2.5g
2-(benzylsulfanyl)ethan-1-amine
1007-54-1 93%
2.5g
$102.0 2023-02-09
Enamine
EN300-13054-5.0g
2-(benzylsulfanyl)ethan-1-amine
1007-54-1 93%
5.0g
$113.0 2023-02-09
Enamine
EN300-13054-10.0g
2-(benzylsulfanyl)ethan-1-amine
1007-54-1 93%
10.0g
$204.0 2023-02-09
abcr
AB492985-1g
2-(Benzylthio)ethanamine; .
1007-54-1
1g
€131.40 2025-02-17
abcr
AB492985-5g
2-(Benzylthio)ethanamine; .
1007-54-1
5g
€282.50 2025-02-17
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1007-54-1)2-(Benzylthio)ethanamine
A989375
Purezza:99%
Quantità:5g
Prezzo ($):224.0